Magnesium bromide 4'-pentyl-1,1'-biphenyl (1/1/1)
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Overview
Description
Magnesium bromide 4’-pentyl-1,1’-biphenyl (1/1/1) is an organometallic compound that combines magnesium bromide with 4’-pentyl-1,1’-biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bromide 4’-pentyl-1,1’-biphenyl typically involves the reaction of magnesium metal with 4’-pentyl-1,1’-biphenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under inert atmosphere conditions to prevent the reaction with moisture and oxygen. The general reaction scheme is as follows:
Mg+C12H17Br→MgBrC12H17
Industrial Production Methods
Industrial production of magnesium bromide 4’-pentyl-1,1’-biphenyl involves large-scale Grignard reactions. The process requires stringent control of reaction conditions, including temperature, solvent purity, and the exclusion of moisture. The product is typically purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
Magnesium bromide 4’-pentyl-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl derivatives.
Reduction: Reduction reactions can convert the compound into different organomagnesium species.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
Magnesium bromide 4’-pentyl-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of magnesium bromide 4’-pentyl-1,1’-biphenyl involves the formation of a reactive organomagnesium species. This species can act as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but different substituents.
Magnesium bromide: A simpler compound without the biphenyl moiety, used in different contexts.
4’-pentyl-1,1’-biphenyl: The organic component without the magnesium bromide, used in liquid crystal applications.
Uniqueness
Magnesium bromide 4’-pentyl-1,1’-biphenyl is unique due to its combination of organometallic and aromatic properties. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both academic and industrial research.
Properties
CAS No. |
87941-99-9 |
---|---|
Molecular Formula |
C17H19BrMg |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
magnesium;1-pentyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C17H19.BrH.Mg/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16;;/h6-7,9-14H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
CJHXFPLGKXMUQR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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